4-Bromo-2,5-dimethylphenol
Overview
Description
4-Bromo-2,5-dimethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Mechanisms
4-Bromo-2,5-dimethylphenol is involved in various chemical reactions. For instance, it participates in electrophilic substitution reactions with rearrangement. Brittain et al. (1982) investigated the bromination of 2,4-dimethylphenol, which initially yields 6-bromo-2,4-dimethylphenol. This compound can further undergo multiple bromination pathways, leading to products like 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone and 6-bromo-4-bromomethyl-2-methylphenol (Brittain, Mare, Newman, & Chin, 1982).
Fluorination Studies
Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride. This study highlights the reactivity of this compound derivatives under specific conditions, yielding various fluorinated products, which are crucial for understanding the compound's chemical behavior (Koudstaal & Olieman, 2010).
Micellar Binding Studies
Senz and Gsponer (1994) studied the interaction of 4-bromo-2,6-dimethylphenol with cetyltrimethylammonium chloride micelles. This research is significant for understanding the binding behavior of phenolic compounds, including this compound derivatives, in different chemical environments (Senz & Gsponer, 1994).
Polymerization Applications
Wang and Percec (1991) described the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide), indicating the potential application of this compound in polymer chemistry (Wang & Percec, 1991).
Structural Characterization
Research by Niestroj, Bruhn, and Maier (1998) on the synthesis and structural characterization of 5-bromo-2,3-dimethylphenol, a derivative of this compound, provides valuable insights into the structural aspects of these compounds. This information is crucial for understanding the physical and chemical properties of related compounds (Niestroj, Bruhn, & Maier, 1998).
Safety and Hazards
4-Bromo-2,5-dimethylphenol may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention .
Future Directions
Properties
IUPAC Name |
4-bromo-2,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKYUWXZSBYMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553562 | |
Record name | 4-Bromo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85223-93-4 | |
Record name | 4-Bromo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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